molecular formula C12H20N2O3 B11799363 5-Isobutoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid

5-Isobutoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B11799363
M. Wt: 240.30 g/mol
InChI Key: SGMBOQHGZZPWMZ-UHFFFAOYSA-N
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Description

5-Isobutoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of isobutyl hydrazine with an appropriate ester or acid chloride. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Isobutoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 5-Isobutoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for further investigation in drug development .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act on specific molecular targets, such as enzymes or receptors, to modulate biological pathways involved in disease processes .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of 5-Isobutoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

  • 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid
  • 1-Isobutylpyrazole-4-boronic acid pinacol ester
  • 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid

Comparison: Compared to these similar compounds, 5-Isobutoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid stands out due to its unique isobutoxy and isobutyl substituents. These groups may confer distinct chemical and biological properties, such as enhanced stability or specific interactions with molecular targets .

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

5-(2-methylpropoxy)-1-(2-methylpropyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C12H20N2O3/c1-8(2)6-14-11(17-7-9(3)4)10(5-13-14)12(15)16/h5,8-9H,6-7H2,1-4H3,(H,15,16)

InChI Key

SGMBOQHGZZPWMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C(C=N1)C(=O)O)OCC(C)C

Origin of Product

United States

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